Dimethyl (2S,3S)-2,3-Difluorosuccinate
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Overview
Description
Dimethyl (2S,3S)-2,3-Difluorosuccinate is a chiral compound with significant importance in organic chemistry It is a derivative of succinic acid, where two fluorine atoms are substituted at the 2 and 3 positions, and the carboxyl groups are esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S,3S)-2,3-Difluorosuccinate typically involves the fluorination of dimethyl succinate. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in the presence of a solvent like dichloromethane, at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and safety of the fluorination process, allowing for better control over reaction parameters and reducing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S,3S)-2,3-Difluorosuccinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Nucleophilic Substitution: Formation of substituted succinates.
Reduction: Formation of diols.
Hydrolysis: Formation of difluorosuccinic acid.
Scientific Research Applications
Dimethyl (2S,3S)-2,3-Difluorosuccinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the synthesis of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl (2S,3S)-2,3-Difluorosuccinate involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This compound can also participate in covalent bonding with nucleophilic sites, altering the function of biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2S,3S)-2,3-Dibromosuccinate
- Dimethyl (2S,3S)-2,3-Dichlorosuccinate
- Dimethyl (2S,3S)-2,3-Diiodosuccinate
Uniqueness
Dimethyl (2S,3S)-2,3-Difluorosuccinate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to other halogenated succinates. Fluorine’s high electronegativity and small size make it an excellent candidate for enhancing the stability and bioactivity of the compound .
Properties
Molecular Formula |
C6H8F2O4 |
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Molecular Weight |
182.12 g/mol |
IUPAC Name |
dimethyl (2S,3S)-2,3-difluorobutanedioate |
InChI |
InChI=1S/C6H8F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4-/m1/s1 |
InChI Key |
HTCDJPGLTNCTGT-QWWZWVQMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C(=O)OC)F)F |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)F)F |
Origin of Product |
United States |
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